molecular formula C20H23NO3S B11514294 Propan-2-yl 2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11514294
M. Wt: 357.5 g/mol
InChI Key: SDGOMWDQSJKKJI-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is an organic compound belonging to the class of benzamides. These compounds are characterized by a carboxamido substituent attached to a benzene ring.

Preparation Methods

The synthesis of PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the carboxylate group: This step often involves esterification reactions.

    Attachment of the 4-methylbenzamido group: This can be done through amide bond formation using reagents like carbodiimides.

    Introduction of the isopropyl group: This step can be achieved through alkylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial effects .

Comparison with Similar Compounds

Similar compounds to PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include:

The uniqueness of PROPAN-2-YL 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

propan-2-yl 2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H23NO3S/c1-12(2)24-20(23)17-15-6-4-5-7-16(15)25-19(17)21-18(22)14-10-8-13(3)9-11-14/h8-12H,4-7H2,1-3H3,(H,21,22)

InChI Key

SDGOMWDQSJKKJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C

Origin of Product

United States

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